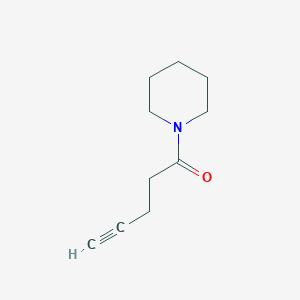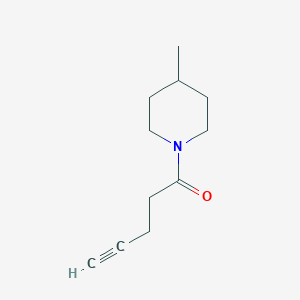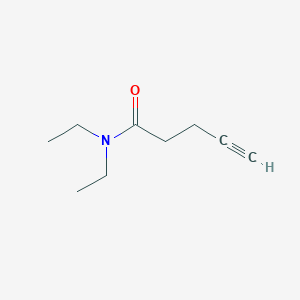
N-Butyl-DL-aspartic acid
Descripción general
Descripción
N-Butyl-DL-aspartic acid is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Partial Agonist of NMDA Receptors : N-Butyl-DL-aspartic acid has been studied for its convulsive and anticonvulsive properties, showing characteristics of a partial agonist of NMDA receptors (Kamri et al., 1996).
Drug Treatment for Ischemic Stroke : A related compound, DL-3-n-butylphthalide (NBP), is used in the treatment of ischemic stroke. Research on this compound has revealed its significant role in improving ATP metabolism, antioxidant levels, and ion balance in a rat model of stroke (Liu et al., 2017).
CO2 Conversion to Form Cyclic Carbonate : Amino acid ionic liquids such as 1-butyl-3-methylimidazolium aspartic acid have been synthesized and characterized, showing potential in catalyzing the conversion of CO2 and epoxides to cyclic carbonates, which has implications for environmental and industrial applications (Yue et al., 2017).
Potential Carcinostatics : Studies on dl-beta,beta-difluoroaspartic acid, a derivative of aspartic acid, have found that it inhibits aspartate aminotransferase and affects cell growth, suggesting potential applications in cancer treatment (Hageman et al., 1977).
Industrial Application : The industrial applications of immobilized enzymes for the production of L-amino acids, including L-aspartic acid, have been explored. Continuous optical resolution of acyl-DL-amino acid has been efficiently carried out using immobilized aminoacylase, highlighting its industrial relevance (Chibata, 1978).
Infrared and Raman Spectral Studies : Infrared and Raman spectral studies of dl-aspartic acid nitrate monohydrate have been conducted to determine the influence of intermolecular hydrogen bonding in the aspartic acid crystal (Rajkumar et al., 1998).
Biomedical Applications : N-Acyl aspartic acids have been investigated for various biomedical applications, such as in dentin adhesion, where N-acryloyl aspartic acid has shown potential as a self-etching primer, doubling tensile bonding strength compared to non-etching groups (Itou et al., 2000).
Improvement of Semen Quality in Rabbits : Administration of DL-Aspartic acid has been shown to improve semen quality in rabbit bucks, suggesting its role in reproductive activity (Macchia et al., 2010).
Drug Delivery Systems : Poly(α,β-N-substituted-DL-aspartamide)s, which are structurally similar to α,β-[poly(2-hydroxyethyl)-DL-aspartamide], have been investigated for their temperature and pH responsiveness, making them of interest for drug delivery system applications (Hsu et al., 2012).
Propiedades
IUPAC Name |
2-(butylamino)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-9-6(8(12)13)5-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXVOMLTCHOPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Aminophenyl)cyclopropyl]methanol](/img/structure/B7906900.png)
![Octahydropyrazino[2,1-c][1,4]thiazine](/img/structure/B7906906.png)











